![molecular formula C16H15ClN2O2S B5809913 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH has been shown to inhibit histone acetyltransferases (HATs) and has been found to have anti-cancer properties.
Mechanism of Action
CPTH is a potent inhibitor of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide, which are enzymes responsible for adding acetyl groups to histone proteins. Histone acetylation plays a crucial role in gene expression, and aberrant HAT activity has been linked to various diseases, including cancer. By inhibiting N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide, CPTH can alter gene expression patterns, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPTH has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CPTH has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPTH is its specificity for N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide, making it a valuable tool for studying the role of histone acetylation in gene expression and disease. However, CPTH has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on CPTH. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of CPTH. Another potential direction is the investigation of the role of CPTH in other diseases, such as neurodegenerative disorders, where aberrant histone acetylation has been implicated. Finally, the combination of CPTH with other therapies, such as immunotherapy, could be explored as a potential treatment for cancer.
Synthesis Methods
The synthesis of CPTH involves the reaction of 3-chloroaniline with ethyl 3-aminobenzoate in the presence of carbon disulfide and potassium carbonate. The resulting product is then reacted with thionyl chloride to yield the final product, CPTH.
Scientific Research Applications
CPTH has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPTH has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-21-14-8-3-5-11(9-14)15(20)19-16(22)18-13-7-4-6-12(17)10-13/h3-10H,2H2,1H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVFRZPEEXESRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.